Piperidine-4-sulfonyl fluoride
CAS No.:
Cat. No.: VC16330484
Molecular Formula: C5H10FNO2S
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10FNO2S |
|---|---|
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | piperidine-4-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H10FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2 |
| Standard InChI Key | SCUPXJIOUWNHCG-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1S(=O)(=O)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
PSF features a piperidine ring (C₅H₁₁N) modified at the equatorial 4-position with a sulfonyl fluoride moiety (–SO₂F). X-ray crystallography confirms a chair conformation for the piperidine ring, with the sulfonyl fluoride group adopting an axial orientation to minimize steric hindrance . The fluorine atom’s electronegativity (χ = 3.98) induces polarization in the S–F bond (bond length: 1.58 Å), rendering it susceptible to nucleophilic attack.
Molecular Formula: C₅H₁₀FNO₂S
Molecular Weight: 203.66 g/mol
IUPAC Name: Piperidine-4-sulfonyl fluoride
SMILES: C1CNCCC1S(=O)(=O)F
Spectral Properties
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¹H NMR (400 MHz, DMSO-d₆): δ 3.15–3.05 (m, 2H, H-3, H-5), 2.85–2.75 (m, 2H, H-2, H-6), 1.95–1.80 (m, 2H, H-4 axial), 1.65–1.50 (m, 2H, H-4 equatorial) .
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IR (KBr): ν 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 885 cm⁻¹ (S–F) .
Synthetic Methodologies
Laboratory-Scale Synthesis
PSF is synthesized via sulfonation of piperidine-4-thiol followed by fluorination:
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Sulfonation: Piperidine-4-thiol reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C to yield piperidine-4-sulfonyl chloride .
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Fluorination: Treatment with potassium fluoride (KF) in anhydrous acetonitrile at 60°C for 12 h replaces chloride with fluoride .
Reaction Scheme:
Yield: 68–72% (over two steps) .
Industrial Production
Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Key parameters:
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Temperature: 50–60°C
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Pressure: 2–3 bar
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Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%)
Reactivity and Chemical Transformations
Nucleophilic Substitution
The sulfonyl fluoride group undergoes facile substitution with nucleophiles:
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| NH₃ | Piperidine-4-sulfonamide | THF, 25°C, 6 h | 89 |
| CH₃OH | Piperidine-4-sulfonate | MeOH, reflux, 3 h | 78 |
| PhSH | Piperidine-4-sulfonothioate | DMF, 80°C, 12 h | 65 |
Mechanism: Bimolecular nucleophilic substitution (SN²) at sulfur, facilitated by fluoride’s leaving group ability .
Stability Profile
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Thermal Stability: Decomposes at >200°C (TGA).
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Hydrolytic Stability: Half-life (t₁/₂) in H₂O at pH 7.4: 48 h; at pH 9.0: 2.3 h .
Biological Activity and Mechanisms
Serine Protease Inhibition
PSF covalently inhibits serine proteases via sulfonylation of the catalytic serine residue:
Key Targets:
PROTAC Applications
PSF-derived PROTACs enable targeted protein degradation. A 2024 study demonstrated:
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PROTAC Design: Conjugation of PSF to a BRD4 ligand via a PEG linker .
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Efficacy: DC₅₀ = 17.2 μM; Dmax = 60% BRD4 degradation in HeLa cells .
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Mechanism Validation: Degradation blocked by proteasome inhibitor epoxomicin .
Industrial and Research Applications
Pharmaceutical Development
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Covalent Inhibitors: PSF warheads in kinase inhibitors (e.g., EGFR, BTK).
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Antibody-Drug Conjugates (ADCs): Site-specific conjugation via sulfonyl fluoride-lysine reactions.
Material Science
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Polymer Modification: Sulfonyl fluoride groups enable post-polymerization functionalization.
Comparative Analysis with Analogues
| Compound | Reactivity (vs PSF) | Protease Inhibition (IC₅₀, μM) | PROTAC Efficiency |
|---|---|---|---|
| Piperidine-4-sulfonyl chloride | 1.3× higher | 2.1 (Elastase) | Not applicable |
| Piperidine-4-sulfonamide | 0.4× lower | >100 | Inactive |
| Benzene sulfonyl fluoride | 0.7× lower | 5.8 (Thrombin) | DC₅₀ = 29 μM |
Future Directions
Recent studies highlight PSF’s potential in:
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Covalent CRISPR: Targeting Cas9 for genome editing control.
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Bioorthogonal Chemistry: Fluorosulfate ligation for live-cell imaging.
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